

# Summary of Phase I Clinical Trial Results for Pimasertib

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## Compound Focus: Pimasertib

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Trial Focus	Key Efficacy Findings	Key Safety Findings	Recommended Phase II Dose (RP2D)	Source / Trial ID
Single Agent in Advanced Solid Tumors	Antitumor activity and pharmacodynamic (pERK inhibition) observed.	Most common AEs: diarrhea, skin disorders, ocular disorders, asthenia/fatigue, peripheral edema. DLTs were rash and ocular events.	60 mg twice daily (continuous)	[1] (NCT00982865)
Single Agent in Metastatic Melanoma Subset	Objective Response Rate (ORR): <b>12.4%</b> (11/89 pts; 1 CR, 10 PR). 6 responses >24 weeks. Activity seen in <b>BRAF</b> (6/11) and <b>NRAS</b> (3/11) mutated tumors.	Recurrent Grade $\geq 3$ treatment-related AEs in 8 patients included diarrhea, skin, and ocular events.	Data supported continuous twice-daily dosing.	[2] [3] (NCT00982865)
Combination with	Best response: Stable Disease in	Frequent TEAEs: stomatitis,	RP2D was <b>not defined</b> ;	[4] (NCT01378377)

Trial Focus	Key Efficacy Findings	Key Safety Findings	Recommended Phase II Dose (RP2D)	Source / Trial ID
<b>Temsirolimus (mTORi)</b>	17/26 evaluable patients (5 with SD >12 weeks). No PR or CR reported.	thrombocytopenia. Overlapping toxicities; MTD was 45 mg/day pimasertib + 25 mg/week temsirolimus.	combination did not warrant further study.	
<b>Combination with Voxtalisib (PI3K/mTORi)</b>	Limited activity: 1 CR, 5 PR, 51 SD in 146 patients.	Poor long-term tolerability. Most frequent TEAEs: diarrhea (75%), fatigue (57%), nausea (50%). High rates of dose interruption (73%) and reduction (20%).	RP2D: Pimasertib 60 mg + Voxtalisib 70 mg daily.	[5] (NCT01390818)

## Detailed Experimental Protocols & Methodologies

For the key clinical and preclinical experiments cited, the methodologies are outlined below.

### First-in-Human Phase I Trial Design (NCT00982865)

This was the foundational dose-escalation study for **pimasertib** [1].

- **Objective:** To determine the Maximum Tolerated Dose (MTD), Recommended Phase II Dose (RP2D), safety, pharmacokinetics (PK), pharmacodynamics (PD), and antitumor activity.
- **Patients:** Adults with advanced solid tumors.
- **Dosing Schedules:** Four schedules were evaluated:
  - Once daily (qd), 5 days on/2 days off
  - qd, 15 days on/6 days off
  - Continuous qd
  - Continuous twice daily (bid)

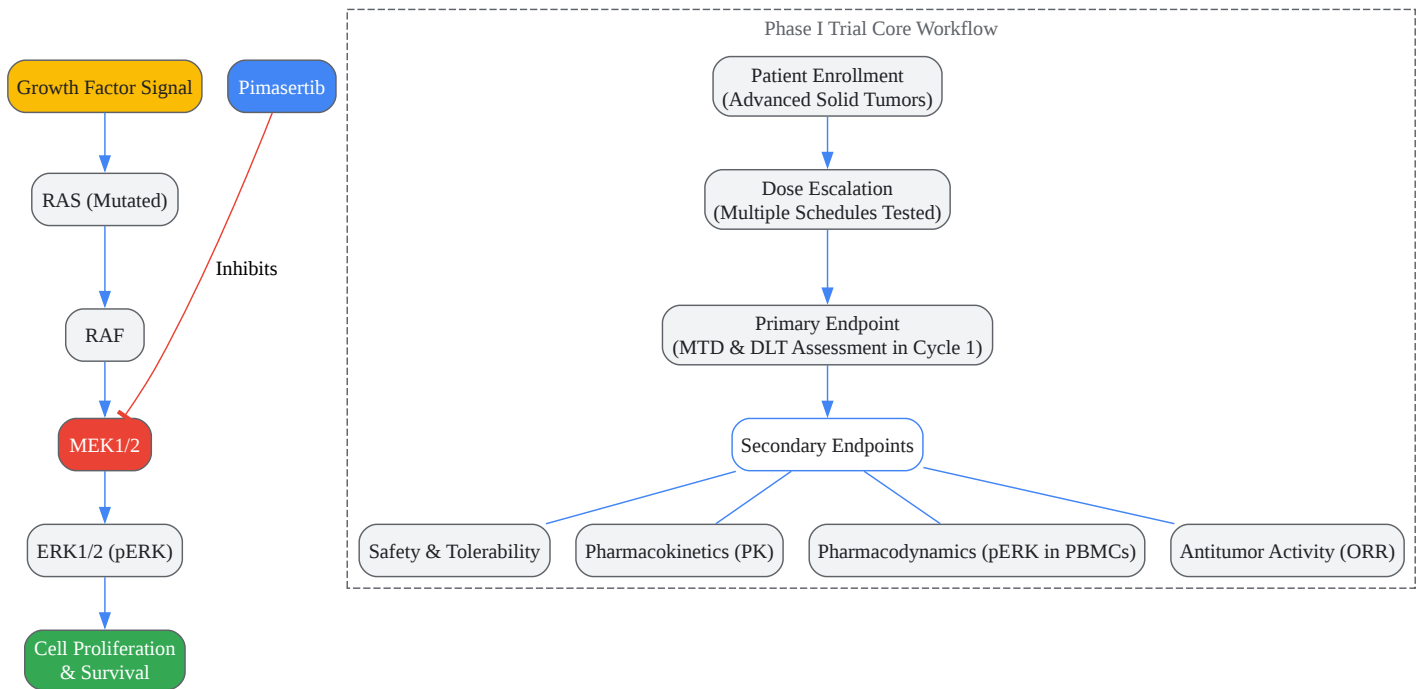
- **Cycle Duration:** 21 days.
- **Endpoint Assessment:**
  - **DLTs:** Evaluated during Cycle 1.
  - **Pharmacodynamics:** pERK levels in Peripheral Blood Mononuclear Cells (PBMCs) were measured as a biomarker of target engagement.
  - **Antitumor Activity:** Assessed using standard oncologic response criteria.

## Mass Balance and Metabolite Identification Study (NCT01713036)

This study investigated the absorption, metabolism, and excretion of **pimasertib** [6] [7].

- **Objective:** To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, including the mass balance and metabolite profile.
- **Patients:** Six male patients with locally advanced or metastatic solid tumors.
- **Study Design (Part A):**
  - **Day 1:** A single oral dose of unlabeled **pimasertib**, followed one hour later by an intravenous (IV) tracer dose of [14C]-**pimasertib** to determine absolute bioavailability.
  - **Days 3-21:** Repeated oral doses of **pimasertib** twice daily.
  - **Day 8:** A single 60 mg oral dose of **pimasertib** spiked with [14C]-**pimasertib** for mass balance and metabolite identification.
- **Sample Collection:** Extensive blood, urine, and feces samples were collected up to 168 hours (or longer) post-dose on Day 8. Samples were analyzed using advanced analytical techniques, including liquid chromatography coupled with mass spectrometry (LC-MS) and radiodetection, to identify and quantify **pimasertib** and its metabolites.

The following diagram illustrates the signaling pathway targeted by **pimasertib** and the core logical workflow of the first-in-human clinical trial.



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Diagram 1: **Pimasertib** inhibits the MEK1/2 protein in the MAPK pathway, which is frequently activated in cancers. The Phase I trial core workflow shows the key stages and objectives of the clinical study design.

## Preclinical Combination Study in Resistant Cell Lines

This *in vitro* and *in vivo* study explored mechanisms to overcome resistance to **pimasertib** [8].

- **Objective:** To evaluate the antitumor activity of **pimasertib** in combination with PI3K/mTOR inhibitors or multi-kinase inhibitors in **pimasertib**-resistant human lung and colorectal cancer cells.
- **Cell Lines:** A panel of eight human lung and colon cancer cell lines, classified as **pimasertib**-sensitive or -resistant based on IC50 values.
- **Gene Expression Analysis:** Basal gene expression profiles of resistant vs. sensitive cells were analyzed using microarrays to identify upregulated genes.
- **Combination Experiments:** **Pimasertib** was combined with:
  - A PI3K inhibitor (PI3Ki)
  - The mTOR inhibitor Everolimus
  - The multi-targeted kinase inhibitors Sorafenib or Regorafenib
- **Outcome Measures:**
  - **Cell Growth Inhibition:** Assessed for synergistic effects.
  - **Apoptosis:** Measured to evaluate cell death induction.
  - **\*In Vivo Efficacy:** Tested in nude mice bearing HCT15 and H1975 tumor xenografts using **pimasertib** combined with BEZ235 (dual PI3K/mTORi) or sorafenib. Tumor growth delay and mouse survival were key endpoints.

## Interpretation and Research Implications

- **Clinical Activity:** **Pimasertib** confirmed the proof-of-concept for MEK inhibition, showing modest single-agent activity, particularly in **BRAF and NRAS-mutant melanoma** [2].
- **Pharmacodynamic Validation:** The consistent and rapid reduction of pERK in PBMCs confirmed target engagement, providing a reliable biomarker for dosing regimens [2] [1].
- **Development Challenges:** The clinical development of **pimasertib** appears to have been challenging. A 2018 review noted its development "appears to be stalled," likely due to its **toxicity profile and the limited efficacy** observed in combination therapy trials, which showed poor long-term tolerability [9] [4] [5]. The search results do not indicate successful progression to later-phase trials.

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